Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)
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Overview
Description
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo compound that belongs to the class of azocolourants and azodyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, printing, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond (-N=N-). The chromate component is introduced through complexation reactions with chromium salts .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include different oxidation states of chromium, aromatic amines, and substituted aromatic compounds .
Scientific Research Applications
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textiles, printing, and plastics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its ability to form complexes with various metal ions and interact with biological molecules. The azo bonds and chromate component play a crucial role in its reactivity and interactions. The molecular targets and pathways involved include binding to proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium (6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophenylazo)-1-naphtholato)(1-(5-chloro-2-oxidophenylazo)-2-naphtholato)chromate(1-)
- Trisodium bis(6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophenylazo)-1-naphtholato)chromate(1-)
- Disodium 4-amino-3-[[4’-[(2-amino-8-hydroxy-6-sulphonatonaphthyl)azo][1,1’-biphenyl]-4-yl]azo]naphthalene-1-sulphonate
Uniqueness
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is unique due to its specific azo structure and chromate component, which confer distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in multiple applications .
Properties
CAS No. |
94276-37-6 |
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Molecular Formula |
C23H18CrN5O8S+ |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron |
InChI |
InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1 |
InChI Key |
KVUZFNBMZSESRY-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr] |
Origin of Product |
United States |
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